4-Hydroxyisophthalaldehyde
Overview
Description
4-Hydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of isophthalaldehyde, characterized by the presence of a hydroxyl group at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyisophthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyisophthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxyisophthalic acid.
Reduction: Reduction reactions can convert it into 4-hydroxyisophthalyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.
Major Products:
Oxidation: 4-Hydroxyisophthalic acid.
Reduction: 4-Hydroxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxyisophthalaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research explores its potential as an intermediate in drug development and as a reagent in diagnostic assays.
Mechanism of Action
The mechanism of action of 4-Hydroxyisophthalaldehyde involves its reactivity with various molecular targets. The hydroxyl and aldehyde groups enable it to participate in nucleophilic addition and condensation reactions. These reactions can lead to the formation of Schiff bases, which are important intermediates in organic synthesis. The compound’s ability to form stable complexes with metals also contributes to its utility in material science .
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Phthalaldehyde: An isomer with aldehyde groups at different positions, leading to different reactivity and applications.
Terephthalaldehyde: Another isomer with distinct properties and uses in polymer chemistry.
Uniqueness: 4-Hydroxyisophthalaldehyde’s unique combination of hydroxyl and aldehyde groups makes it particularly versatile in organic synthesis. Its ability to form stable complexes and participate in a wide range of reactions distinguishes it from its isomers and other related compounds .
Properties
IUPAC Name |
4-hydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUATHOQKVGPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186908 | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-70-9 | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-hydroxyisophthalaldehyde in materials science?
A1: this compound serves as a key building block in the synthesis of various materials. For instance, it can react with chitosan to form a self-healing hydrogel. This hydrogel, chitosan-5-(benzo[d]thiazol-2-yl)-4-hydroxyisophthalaldehyde (CBTHP), exhibits unique properties like excited state intramolecular proton transfer (ESIPT) and reversible sol-gel transition, making it promising for applications like cell carriers [].
Q2: How does this compound contribute to the development of novel organometallic compounds?
A2: this compound acts as a precursor for creating organometallic ligands. Specifically, it can be transformed into tetraarylcarbaporphyrinoids, which can then bind to metals like silver(III) and gold(III). These resulting organometallic complexes retain the aromatic characteristics of the parent macrocycle, suggesting potential applications in various fields [].
Q3: Can you describe the role of this compound in medicinal chemistry research?
A3: this compound plays a crucial role in synthesizing bioactive compounds. One example is its use in creating a novel chiral oxazoline copper(II)-based complex []. This complex demonstrated significant in vitro and in vivo anti-ovarian cancer and anti-angiogenesis effects, highlighting the potential of this compound derivatives for developing new cancer therapies.
Q4: Are there any efficient synthetic routes available for preparing diverse heterocyclic compounds using this compound?
A4: Yes, this compound serves as a versatile starting material for synthesizing a variety of heterocyclic compounds. One-pot regioselective synthesis methods using this compound have been developed, allowing for the efficient preparation of imidazole and 2,3-dihydroquinazolinone derivatives. This approach offers an accessible route to valuable "nature-like molecules" and diverse pharmacologically relevant scaffolds [].
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